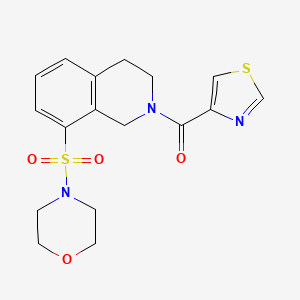

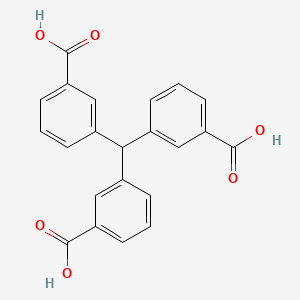

8-(morpholin-4-ylsulfonyl)-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds similar to the one often involves multi-step organic reactions, including cyclization, condensation, and substitution reactions. For instance, the synthesis of morpholine derivatives can involve refluxing specific precursors with morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019). Similarly, cross-recyclization reactions have been used to synthesize tetrahydroquinoline derivatives, demonstrating the versatility of methods available for constructing complex heterocyclic compounds (V. D. Dyachenko & A. D. Dyachenko, 2008).

Molecular Structure Analysis

The molecular structure of related compounds is typically determined using techniques such as X-ray diffraction, revealing details about the crystal system, lattice parameters, and molecular geometry. Such studies confirm the specific spatial arrangement of atoms within the molecule, which is crucial for understanding its chemical reactivity and interaction with biological targets (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Compounds within this chemical family can participate in a variety of chemical reactions, including reversible reactions and kinetically controlled reactions, to yield diverse derivatives. These reactions often involve intermediates such as enolate or C-anion, leading to the formation of structurally varied products (Walid Fathalla et al., 2002). The chemical properties, such as reactivity towards different reagents and conditions, offer insights into the molecule's potential applications in synthesis and drug design.

Applications De Recherche Scientifique

Synthesis and Characterization

A study by Mamatha S.V et al. (2019) discusses the synthesis of a compound similar to 8-(morpholin-4-ylsulfonyl)-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. The compound was synthesized through a reflux process and characterized using NMR, IR, and Mass spectral studies. The crystal structure was confirmed by X-ray diffraction, indicating its monoclinic system. This synthesis process highlights the complex chemical procedures involved in creating such intricate molecules (Mamatha S.V, M. Bhat, Sagar B K, & Meenakshi S.K., 2019).

Biological Activities

The compound synthesized by Mamatha S.V et al. was also screened for various biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies for InhA protein. The compound showed remarkable anti-TB activity with a minimum inhibitory concentration (MIC) of 3.12 µg/ml and superior anti-microbial activity, indicating its potential use in medical research and drug development (Mamatha S.V, M. Bhat, Sagar B K, & Meenakshi S.K., 2019).

Inhibitory Properties

A study by R. Alexander et al. (2008) investigated 4-(1,3-Thiazol-2-yl)morpholine derivatives and identified them as potent and selective inhibitors of phosphoinositide 3-kinase. This study's findings suggest potential applications in cancer research, particularly in developing new therapeutic agents for tumor growth inhibition (R. Alexander et al., 2008).

Anticancer Applications

An abstract from the 101st Annual Meeting of the American Association for Cancer Research by K. Redda et al. (2010) discussed the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. This study indicates the potential use of such compounds in developing new and safer anticancer drugs, highlighting their significant role in pharmaceutical research (K. Redda, Madhavi Gangapuram, & Tiffany W. Ardley, 2010).

Propriétés

IUPAC Name |

(8-morpholin-4-ylsulfonyl-3,4-dihydro-1H-isoquinolin-2-yl)-(1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c21-17(15-11-25-12-18-15)19-5-4-13-2-1-3-16(14(13)10-19)26(22,23)20-6-8-24-9-7-20/h1-3,11-12H,4-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGFCTKVTGNEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC=C2S(=O)(=O)N3CCOCC3)C(=O)C4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Morpholin-4-ylsulfonyl)-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)

![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)